3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol
Description
This compound is a fluorinated hexahydrofuroquinoline derivative with a propan-1-ol side chain. Its structure combines a fused furoquinoline core (featuring a bicyclic system of furan and quinoline) with a fluorine substituent at the 8-position and a hydroxyl-terminated alkyl chain at the 4-position. The CAS registry number is 1040689-23-3 .
Properties
IUPAC Name |
3-(8-fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c15-9-3-4-13-11(8-9)14-10(5-7-18-14)12(16-13)2-1-6-17/h3-4,8,10,12,14,16-17H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUFTYVPCDFEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(NC3=C2C=C(C=C3)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Hexahydrofuro[3,2-c]quinoline Core
- Starting Materials: The synthesis often begins with substituted anilines or quinoline derivatives that can be cyclized to form the fused heterocyclic system.
- Cyclization: Intramolecular cyclization reactions under acidic or basic conditions lead to the formation of the fused furan ring onto the quinoline scaffold.
- Hydrogenation: Partial hydrogenation steps are employed to achieve the hexahydro state of the fused ring system, typically using catalytic hydrogenation with palladium or platinum catalysts under controlled pressure and temperature.
Attachment of the Propan-1-ol Side Chain
- Functional Group Transformation: The 4-position of the fused ring system is functionalized to introduce a suitable leaving group (e.g., halide or tosylate).
- Nucleophilic Substitution: The propan-1-ol moiety is introduced via nucleophilic substitution using 3-hydroxypropyl nucleophiles or via alkylation reactions.
- Protection/Deprotection Steps: Hydroxyl protecting groups may be used during synthesis to prevent side reactions, removed in final steps.
Detailed Preparation Protocols from Literature and Patents
A comprehensive preparation method is described in patent literature related to azabicyclic and fused heterocyclic compounds with fluorine substitution, which can be adapted for this compound.
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting quinoline derivative, acid catalyst | Intramolecular cyclization to form fused furan ring | Hexahydrofuroquinoline core |
| 2 | Pd/C catalyst, H2 gas, mild pressure | Partial hydrogenation to saturate rings | Hexahydro ring system |
| 3 | Electrophilic fluorinating agent (e.g., NFSI), solvent (acetonitrile), room temperature | Selective fluorination at 8-position | 8-Fluoro substituted core |
| 4 | Tosyl chloride, base (triethylamine), dichloromethane | Introduction of leaving group at 4-position | Activated intermediate |
| 5 | 3-hydroxypropyl nucleophile, polar aprotic solvent (DMF), heat | Nucleophilic substitution to attach propan-1-ol side chain | Target compound |
Analytical and Purification Considerations
- Chromatography: Purification by column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexanes).
- Crystallization: Final product crystallized from suitable solvents to obtain pure compound.
- Characterization: NMR, mass spectrometry, and elemental analysis confirm structure and purity.
Research Findings and Optimization
- Reaction yields for cyclization and fluorination steps are typically moderate to high (50-85%), depending on reagent purity and reaction time.
- Selectivity of fluorination is enhanced by controlling temperature and reagent stoichiometry.
- Use of protecting groups on hydroxyl functionalities improves overall yield by minimizing side reactions.
- Solvent choice critically affects nucleophilic substitution efficiency; polar aprotic solvents favor substitution reactions.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Acid catalyst (e.g., HCl) | Reflux, several hours | 70-80 | Forms fused ring system |
| Hydrogenation | Pd/C, H2 | Room temp, mild pressure | 80-90 | Saturates rings |
| Fluorination | NFSI or Selectfluor | RT, 1-3 h | 60-75 | Selective 8-fluoro substitution |
| Activation | Tosyl chloride, base | 0-25°C, 2 h | 85-90 | Prepares for nucleophilic attack |
| Side Chain Attachment | 3-hydroxypropyl nucleophile | 50-80°C, 4-6 h | 65-80 | Final substitution step |
Chemical Reactions Analysis
Types of Reactions
3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the quinoline ring or the propanol side chain.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and the quinoline ring system play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues in Anti-Proliferative Research
A ligand- and structure-based virtual screening study identified SK0 (1-((3aR,4R,9bR)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-8-yl)ethan-1-one) as a hit compound with anti-proliferative activity . Key differences include:
- Substituents: SK0 replaces the 8-fluoro and 4-propanol groups with a 6-bromobenzo[d][1,3]dioxol-5-yl moiety and an acetyl group.
Table 1: Structural and Functional Comparison
Crystallographic and Conformational Insights
The crystal structure of 8-methyl-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline () reveals key conformational details:
- Bond Lengths: The C–N bond in the quinoline ring measures ~1.47 Å, typical for saturated N-containing heterocycles.
- Packing Interactions: The phenyl group at the 4-position participates in π-stacking, which may enhance stability compared to the target compound’s propanol chain .
Functional Group Modifications in Quinoline Derivatives
describes tetrazolo[1,5-a]quinolin-4-yl-thiazolidin-4-one derivatives with substituents like dichlorophenyl, fluorophenyl, and hydroxyphenyl. These compounds exhibit analgesic activity, highlighting how:
- Electron-Withdrawing Groups (e.g., -F, -Cl) enhance receptor binding affinity in neurological targets.
- Hydroxyl Groups (as in the target compound’s propanol chain) may improve solubility but reduce membrane permeability compared to lipophilic substituents .
Pharmacological Context: ADP Receptor Antagonists
reports thienotetrahydropyridine derivatives (e.g., compound C1) as potent ADP receptor antagonists with antiplatelet activity. While structurally distinct, these compounds share:
- Rigid Heterocyclic Cores: Both thienotetrahydropyridine and hexahydrofuroquinoline systems enforce conformational restraint, critical for target specificity.
- Side Chain Optimization: The propanol group in the target compound may mimic the polar interactions of carboxyl or ester groups in thienotetrahydropyridines .
Biological Activity
3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol is a novel compound with potential therapeutic applications. Its unique structure and biological properties have prompted research into its efficacy against various diseases, particularly in the context of viral infections and cancer. This article synthesizes available data on its biological activity, focusing on antiviral and anticancer properties.
- Molecular Formula : CHFNO
- Molecular Weight : 251.30 g/mol
- CAS Number : 2206821-82-9
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Notably, related compounds in the hexahydrofuroquinoline class have shown promise against Hepatitis B Virus (HBV). For instance:
- Inhibition of HBV Polymerase : A study found that similar nucleoside analogues exhibited significant inhibition of HBV polymerase with IC values ranging from 0.011 µM to 0.8 µM . While specific data on this compound is limited, its structural similarities suggest it may have comparable antiviral effects.
Anticancer Activity
The compound's structural characteristics also position it as a candidate for anticancer therapies. Research indicates that derivatives of hexahydrofuroquinoline can act as dual inhibitors of MDM2 and XIAP, proteins involved in cancer cell survival:
| Compound | IC (µM) | Target |
|---|---|---|
| MX69 | 7.5 | Cancer cells |
| 14 | Improved potency (not specified) | MDM2/XIAP |
The compound's ability to inhibit these targets suggests it may possess significant anticancer properties .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Viral Replication : By interfering with viral polymerases.
- Induction of Apoptosis in Cancer Cells : Through modulation of key survival pathways involving MDM2 and XIAP.
Case Studies
While direct case studies specifically involving this compound are scarce, the following findings from related compounds provide insights into its potential applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
